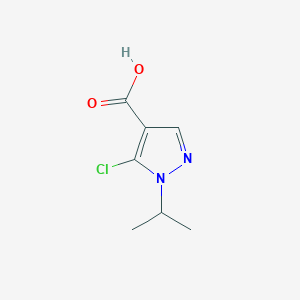

5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

5-Chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a chlorine substituent at position 5, an isopropyl group at the N1 position, and a carboxylic acid moiety at position 2. Its molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.03 g/mol . Key structural features include:

Properties

IUPAC Name |

5-chloro-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACMCPCGJMFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the isopropyl group: Alkylation can be carried out using isopropyl bromide in the presence of a base like potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its efficacy against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones, suggesting its potential as an antibiotic agent.

Anti-inflammatory Properties

In cellular models of inflammation, this compound was found to significantly reduce nitric oxide production. This indicates its potential utility in treating inflammatory conditions by modulating inflammatory pathways.

Cytotoxicity in Cancer Research

Recent investigations have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer. The results indicated effective inhibition of cell growth, highlighting its potential for further exploration in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrazole derivatives, including our target compound. It demonstrated significant effectiveness against common bacterial pathogens, suggesting its application in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted to assess the anti-inflammatory properties revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. These findings support its potential role in treating diseases characterized by chronic inflammation.

Case Study 3: Cancer Cell Cytotoxicity

A recent study investigated the effects of this compound on breast cancer cell lines, reporting an IC50 value indicating effective cytotoxicity. This suggests further research into its mechanisms could lead to new cancer therapies.

Mechanism of Action

The mechanism of action of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison

Key Observations:

Substituent Effects: Halogens (Cl, Br, F): Chlorine and bromine increase molecular weight and hydrophobicity. Fluorine in aryl groups (e.g., 2-fluorophenyl in ) enhances electronic effects and metabolic stability. Aromatic vs. Aliphatic: Phenyl groups () enable π-π interactions, whereas aliphatic substituents (e.g., isopropyl in ) reduce steric hindrance.

Acidity and Reactivity :

Biological Activity

5-Chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparison with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 188.61 g/mol

- SMILES Notation : CC(C)N1C(=C(C=N1)C(=O)O)Cl

This compound features a chlorine atom at the 5th position, an isopropyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring, which contributes to its unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in its potential anti-inflammatory and antimicrobial activities .

- Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing cellular responses such as apoptosis and proliferation .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in cellular models. Its ability to modulate inflammatory pathways may make it a candidate for developing anti-inflammatory drugs. Studies have indicated that it can reduce cytokine production in stimulated immune cells .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation, potentially through mechanisms involving apoptosis induction .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | Chlorine at position 5; carboxylic acid at position 3 | Moderate antimicrobial activity |

| 5-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | Chlorine at position 5; carboxylic acid at position 5 | Lower cytotoxicity compared to the target compound |

| 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | Chlorine at position 5; amide group instead of carboxylic acid | Enhanced anti-inflammatory effects |

The unique substitution pattern of this compound contributes to its distinct biological activities compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazoles, including our target compound, against clinical isolates. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antibiotic agent .

- Anti-inflammatory Mechanism : In a cellular model of inflammation, the compound was found to reduce nitric oxide production significantly, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed an IC value indicating effective inhibition of cell growth, suggesting further exploration in cancer therapy .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.